molecular formula C18H11ClO3 B15425332 4-Chloro-2H,4'H-[2,3'-bi-1-benzopyran]-4'-one CAS No. 106129-87-7

4-Chloro-2H,4'H-[2,3'-bi-1-benzopyran]-4'-one

Cat. No.: B15425332
CAS No.: 106129-87-7
M. Wt: 310.7 g/mol
InChI Key: VTRQBWCSGCDLIZ-UHFFFAOYSA-N
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Description

4-Chloro-2H,4'H-[2,3'-bi-1-benzopyran]-4'-one is a useful research compound. Its molecular formula is C18H11ClO3 and its molecular weight is 310.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

106129-87-7

Molecular Formula

C18H11ClO3

Molecular Weight

310.7 g/mol

IUPAC Name

3-(4-chloro-2H-chromen-2-yl)chromen-4-one

InChI

InChI=1S/C18H11ClO3/c19-14-9-17(22-16-8-4-1-5-11(14)16)13-10-21-15-7-3-2-6-12(15)18(13)20/h1-10,17H

InChI Key

VTRQBWCSGCDLIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(O2)C3=COC4=CC=CC=C4C3=O)Cl

Origin of Product

United States

Biological Activity

4-Chloro-2H,4'H-[2,3'-bi-1-benzopyran]-4'-one, a compound belonging to the class of benzopyrans, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

  • Molecular Formula : C15H11ClO2
  • Molecular Weight : 272.70 g/mol
  • CAS Number : 1279691-36-9

Biological Activity Overview

The biological activities of this compound include:

  • Antioxidant Activity
  • Antimicrobial Properties
  • Anti-inflammatory Effects
  • Cytotoxicity against Cancer Cells

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that the compound effectively scavenged free radicals. The results indicated a concentration-dependent increase in radical scavenging activity.

Concentration (µM)% Scavenging Activity
1025.0
5045.0
10072.5

These findings suggest that the compound could potentially serve as a natural antioxidant agent in food and pharmaceutical applications.

Antimicrobial Properties

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The compound's anti-inflammatory activity was quantified using ELISA assays.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control1200800
Compound (10 µM)600300
Compound (50 µM)300150

This data suggests that the compound may have therapeutic potential in managing inflammatory diseases.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound were assessed using various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The MTT assay revealed dose-dependent cytotoxicity.

Cell LineIC50 (µM)
MCF-715
HeLa20

These results indicate that the compound may inhibit cancer cell proliferation and warrant further investigation into its mechanism of action.

The biological activity of this compound is thought to arise from its ability to modulate various signaling pathways involved in oxidative stress and inflammation. Preliminary studies suggest that it may exert its effects through the inhibition of NF-kB signaling pathways and enhancement of Nrf2-mediated antioxidant responses.

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